N-(3-Sulfopropyl)-L-phenylalanine

Description

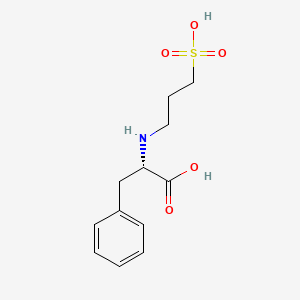

N-(3-Sulfopropyl)-L-phenylalanine is a chemically modified derivative of the amino acid L-phenylalanine, featuring a sulfopropyl group (-CH₂CH₂CH₂SO₃H) attached to the amino nitrogen. The sulfopropyl group’s ionic character distinguishes it from other L-phenylalanine derivatives, which are often tailored for sweetening or therapeutic purposes.

Properties

CAS No. |

819863-38-2 |

|---|---|

Molecular Formula |

C12H17NO5S |

Molecular Weight |

287.33 g/mol |

IUPAC Name |

(2S)-3-phenyl-2-(3-sulfopropylamino)propanoic acid |

InChI |

InChI=1S/C12H17NO5S/c14-12(15)11(9-10-5-2-1-3-6-10)13-7-4-8-19(16,17)18/h1-3,5-6,11,13H,4,7-9H2,(H,14,15)(H,16,17,18)/t11-/m0/s1 |

InChI Key |

MLKOIISWWRMYFL-NSHDSACASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCCS(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NCCCS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Advantame (N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L-α-aspartyl]-L-phenylalanine 1-methyl ester)

- Structure : Combines L-phenylalanine with an aspartyl-dipeptide backbone and a 3-hydroxy-4-methoxyphenylpropyl group.

- Application : A high-potency sweetener (~20,000× sweeter than sucrose) used in food additives .

- Key Difference : The methoxy-hydroxyphenylpropyl and aspartyl groups confer sweetness, whereas the sulfopropyl group in N-(3-Sulfopropyl)-L-phenylalanine lacks sweetening properties but enhances hydrophilicity.

Neotame (N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine 1-methyl ester)

- Structure : Features a 3,3-dimethylbutyl group attached to the aspartyl-phenylalanine backbone.

- Application: A non-caloric sweetener (~7,000–13,000× sweeter than sucrose) with improved stability over aspartame .

- Key Difference : The hydrophobic dimethylbutyl group in Neotame prolongs metabolic stability, contrasting with the sulfopropyl group’s solubility-enhancing role.

N-(Ibuprofenoyl)-L-Phenylalanine

- Structure : L-phenylalanine conjugated with ibuprofen’s 4-(2-methylpropyl)phenyl group via an amide bond.

- Application: Potential use in prodrugs or anti-inflammatory agents, leveraging phenylalanine’s biocompatibility .

- Key Difference: The ibuprofenoyl group introduces NSAID-like activity, unlike the inert sulfopropyl modification.

Phenyllactic Acid

- Structure: Structurally analogous to phenylalanine but replaces the amino group with a hydroxyl group.

- Application : Found in fermented foods; exhibits antimicrobial properties .

- Key Difference: The absence of an amino group eliminates peptide-forming capacity, limiting its use in synthetic biochemistry compared to this compound.

Comparative Data Table

Research Findings and Implications

- Solubility and Bioavailability: The sulfopropyl group in this compound significantly improves aqueous solubility compared to hydrophobic derivatives like Neotame or Advantame, making it suitable for intravenous formulations or detergent formulations .

- Functional Versatility : While sweeteners like Advantame and Neotame rely on steric and electronic interactions with taste receptors, sulfopropyl-modified compounds may interact with ionic biological targets, such as enzymes or membranes .

- Synthetic Pathways : Sulfopropylation typically involves nucleophilic substitution with 1,3-propanesultone, contrasting with the peptide synthesis or Mannich reactions used for aspartyl-based sweeteners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.